molecular formula C17H10ClNO3 B11152734 [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile

[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile

Cat. No.: B11152734
M. Wt: 311.7 g/mol
InChI Key: TWITZKUIUDCAJN-UHFFFAOYSA-N
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Description

[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a chloro group, a phenyl group, and an acetonitrile moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile typically involves the reaction of 6-chloro-4-phenyl-2H-chromen-2-one with an appropriate acetonitrile derivative. The reaction is usually carried out under basic conditions, using reagents such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile can be compared with other similar compounds, such as:

These compounds share a similar chromen-2-one core structure but differ in the substituents attached to the chromen-2-one ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H10ClNO3

Molecular Weight

311.7 g/mol

IUPAC Name

2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetonitrile

InChI

InChI=1S/C17H10ClNO3/c18-14-8-13-12(11-4-2-1-3-5-11)9-17(20)22-15(13)10-16(14)21-7-6-19/h1-5,8-10H,7H2

InChI Key

TWITZKUIUDCAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC#N

Origin of Product

United States

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